1-((3-Fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine
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Overview
Description
1-((3-Fluoro-[1,1’-biphenyl]-4-yl)methyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a 3-fluoro-biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Fluoro-[1,1’-biphenyl]-4-yl)methyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: A base such as potassium carbonate is often used to facilitate the reaction.
Procedure: The 3-fluorobenzyl chloride is added dropwise to a solution of piperazine in the chosen solvent, and the mixture is heated under reflux for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Fluoro-[1,1’-biphenyl]-4-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
1-((3-Fluoro-[1,1’-biphenyl]-4-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-((3-Fluoro-[1,1’-biphenyl]-4-yl)methyl)piperazine exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The biphenyl moiety may facilitate binding to hydrophobic pockets within these targets, while the piperazine ring can interact with polar or charged residues, modulating the activity of the target protein.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: Similar structure but lacks the biphenyl moiety.
1-(3-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a fluoro group.
1-(3-Methoxyphenyl)piperazine: Features a methoxy group instead of a fluoro group.
Uniqueness: 1-((3-Fluoro-[1,1’-biphenyl]-4-yl)methyl)piperazine is unique due to the presence of both the fluoro and biphenyl groups, which can enhance its binding affinity and specificity for certain molecular targets compared to its analogs.
This detailed overview provides a comprehensive understanding of 1-((3-Fluoro-[1,1’-biphenyl]-4-yl)methyl)piperazine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2-fluoro-4-phenylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-17-12-15(14-4-2-1-3-5-14)6-7-16(17)13-20-10-8-19-9-11-20/h1-7,12,19H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHXVBCUZAGCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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